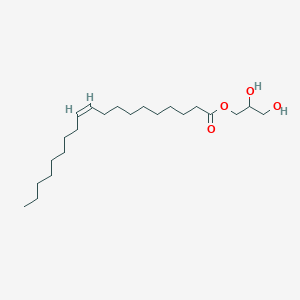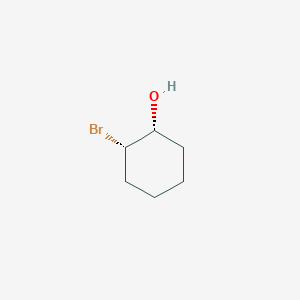
(1R,2S)-2-Bromocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Bromocyclohexan-1-ol is an organic compound that belongs to the class of bromohydrins. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Bromocyclohexan-1-ol typically involves the bromination of cyclohexene followed by hydrolysis. One common method is the addition of bromine to cyclohexene to form 1,2-dibromocyclohexane, which is then treated with a base to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocyclohexanone.
Reduction: Reduction can yield 2-bromocyclohexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 2-Bromocyclohexanone
Reduction: 2-Bromocyclohexanol
Substitution: Depending on the nucleophile, products can include 2-hydroxycyclohexanol or 2-aminocyclohexanol.
Applications De Recherche Scientifique
(1R,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Bromocyclohexan-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group and bromine atom undergo transformations that alter the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1R,2S)-2-Bromocyclohexan-1-ol, with opposite stereochemistry.
2-Bromocyclohexanol: A similar compound without specific stereochemistry.
2-Bromocyclohexanone: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable for stereochemical studies and applications requiring chiral molecules. Its reactivity and ability to undergo various chemical transformations also contribute to its significance in research and industry.
Propriétés
Formule moléculaire |
C6H11BrO |
|---|---|
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
(1R,2S)-2-bromocyclohexan-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
Clé InChI |
AAMCLCZHZXKWRV-NTSWFWBYSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)O)Br |
SMILES canonique |
C1CCC(C(C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


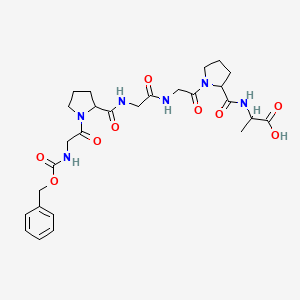
![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
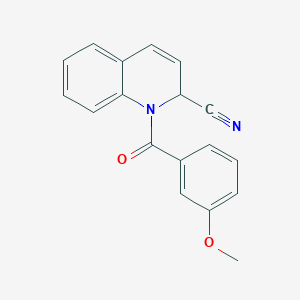
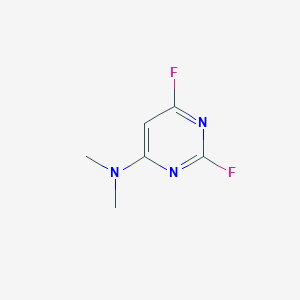

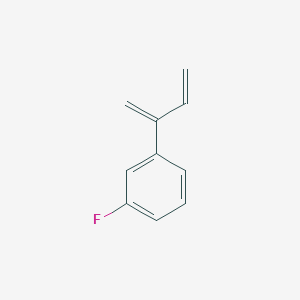
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
